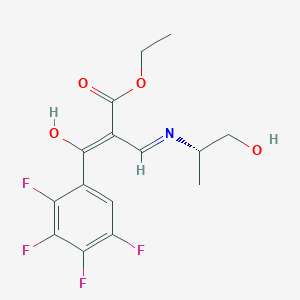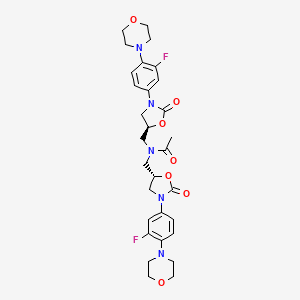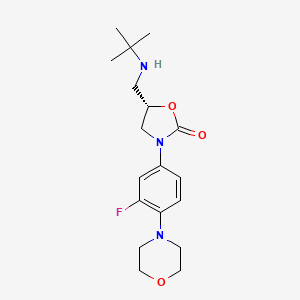
Levofloxacin Tetrafluoro Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin Tetrafluoro Impurity 1 is a chemical compound related to Levofloxacin, a broad-spectrum antibiotic used to treat various bacterial infections. This impurity is often studied to understand the purity and stability of Levofloxacin formulations. It is characterized by the presence of four fluorine atoms in its molecular structure, which can influence its chemical behavior and interactions.
Wissenschaftliche Forschungsanwendungen
Levofloxacin Tetrafluoro Impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard to study the purity and stability of Levofloxacin formulations.
Biology: Researchers use this impurity to understand the biological activity and interactions of Levofloxacin and its related compounds.
Medicine: It helps in the development and quality control of pharmaceutical formulations containing Levofloxacin.
Industry: The compound is used in the pharmaceutical industry to ensure the quality and efficacy of Levofloxacin products
Wirkmechanismus
Target of Action
Levofloxacin Tetrafluoro Impurity 1, like its parent compound Levofloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits topoisomerase IV, which is essential for partitioning of the chromosomal DNA during bacterial cell division . The primary target of action depends on the type of bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. This disruption prevents the bacteria from replicating and repairing their DNA, leading to cell death
Pharmacokinetics
Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours after oral administration . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against both gram-positive and gram-negative strains .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Furthermore, the degradation of Levofloxacin in aqueous solution can be achieved by adsorption, indicating that the compound’s action, efficacy, and stability can be influenced by the presence of certain substances in the environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Levofloxacin Tetrafluoro Impurity 1 plays a role in biochemical reactions as it is used in the synthesis of Levofloxacin
Cellular Effects
Levofloxacin, the drug synthesized using this compound, has been shown to have a broad-spectrum antibacterial effect . It would be interesting to investigate if this compound shares similar cellular effects.
Molecular Mechanism
As it is used in the synthesis of Levofloxacin , it may share some of the molecular interactions of this drug. Levofloxacin is known to inhibit bacterial topoisomerase IV and DNA gyrase, which are enzymes required for bacterial DNA replication, transcription, repair, and recombination .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature. Levofloxacin, the drug synthesized using this compound, has been shown to be effective at dosages of 250mg to 500mg once-daily in clinical trials .
Metabolic Pathways
Levofloxacin, the drug synthesized using this compound, is known to be eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin Tetrafluoro Impurity 1 involves several steps, including substitution and reduction reactions. One method includes carrying out a substitution reaction on a precursor compound with sodium methyl mercaptide in a solvent at a specific temperature. This is followed by a reduction reaction using hydrogen and a catalyst in another solvent at a different temperature to obtain the desired impurity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods aim to minimize byproducts and simplify purification processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-purity this compound suitable for use as a reference standard in pharmaceutical research .
Analyse Chemischer Reaktionen
Types of Reactions
Levofloxacin Tetrafluoro Impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methyl mercaptide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a precursor compound can yield this compound with high purity, which can then be used for further studies and applications .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin Tetrafluoro Impurity 1 can be compared with other impurities and related compounds of Levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
Levofloxacin Impurity C: Levofloxacin N-Oxide.
Levofloxacin Impurity F: (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
These impurities differ in their chemical structures and the presence of different functional groups, which can influence their chemical behavior and interactions. This compound is unique due to the presence of four fluorine atoms, which can significantly impact its chemical properties and interactions compared to other impurities.
Eigenschaften
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODLUWUEYCDHT-DXMQSZSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)







![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
